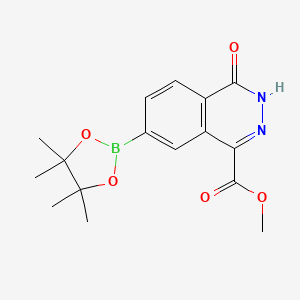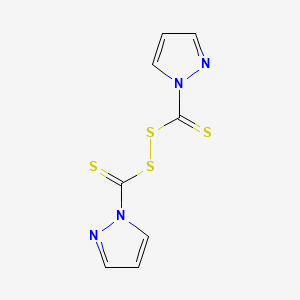
1,1'-(dithiodicarbonothioyl)bis-1H-Pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is a sulfur-containing heterocyclic compound with the molecular formula C8H6N4S4. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of sulfur atoms in its structure adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. One common method is the reaction of pyrazole with carbon disulfide (CS2) in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(dithiodicarbonothioyl)bis-1H-Imidazole: Similar in structure but contains imidazole rings instead of pyrazole rings.
1,1’-(dithiodicarbonothioyl)bis-1H-Triazole: Contains triazole rings, offering different chemical properties and reactivity.
1,1’-(dithiodicarbonothioyl)bis-1H-Tetrazole: Features tetrazole rings, which can provide unique biological activities.
Uniqueness
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is unique due to the presence of pyrazole rings, which offer distinct reactivity and biological activity compared to other heterocyclic compounds. The sulfur atoms in its structure also contribute to its unique chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6N4S4 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
pyrazole-1-carbothioylsulfanyl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H6N4S4/c13-7(11-5-1-3-9-11)15-16-8(14)12-6-2-4-10-12/h1-6H |
Clé InChI |
WBCSTUXWHWFJDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C(=S)SSC(=S)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



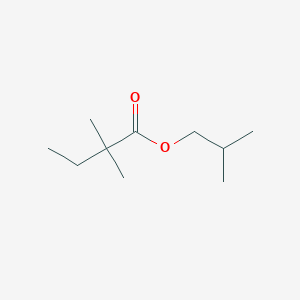
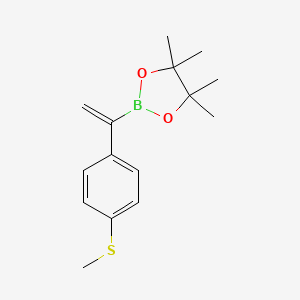

![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
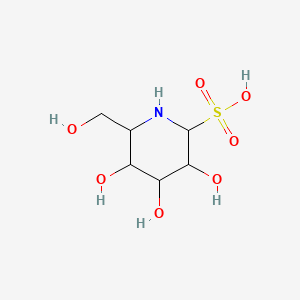


![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)


